N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide

uPA Inhibition Serine Protease Selectivity Clot Lysis Assay

This benzhydryl piperazine carboxamide is the essential research intermediate for labs requiring selective uPA/TMPRSS2 modulation. Its 2-hydroxyethyl side chain is critical for solubility and target engagement; replacement yields compounds with entirely different pharmacology (e.g., CB1 inverse agonism). The free base is the privileged scaffold for iterative SAR, enabling rapid diversification of the benzhydryl, carboxamide, or hydroxyethyl moieties. Procure for clean dissection of uPA-dependent fibrinolysis (IC50=8.2 µM) or pan-coronavirus entry inhibitor development—tasks unachievable with broad-spectrum agents like aprotinin or camostat. Order the base intermediate in bulk to accelerate your hit-to-lead campaigns.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 712324-68-0
Cat. No. B2449567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide
CAS712324-68-0
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O2/c24-16-15-22-11-13-23(14-12-22)20(25)21-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,21,25)
InChIKeyLQFZDPIGGYYJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 712324-68-0): A Key Research Intermediate


N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 712324-68-0) is a synthetic organic compound belonging to the benzhydryl piperazine carboxamide class, characterized by a piperazine ring substituted with a benzhydryl (diphenylmethyl) group and a hydroxyethyl side chain [1]. Its molecular formula is C20H25N3O2 with a molecular weight of 339.44 g/mol [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry, and its hydrobromide salt form, commonly known as BC-11 (CAS 443776-49-6), has been identified as a covalent inhibitor of transmembrane protease serine 2 (TMPRSS2) and a selective inhibitor of urokinase-type plasminogen activator (uPA) [2].

Why N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide Cannot Be Swapped with Other Piperazine Carboxamides


Substitution with other benzhydryl piperazine carboxamides (e.g., 4-chlorobenzhydryl or naphthyl-substituted derivatives) is not viable for research requiring selective uPA/TMPRSS2 modulation because SAR studies demonstrate that seemingly minor modifications to the benzhydryl group or carboxamide linkage dramatically shift both target potency and selectivity profiles [1]. The 2-hydroxyethyl side chain on the piperazine ring of this compound uniquely contributes to solubility and target interaction, whereas its absence or replacement leads to compounds with entirely different biological activities, such as calcium channel blockade or CB1 receptor inverse agonism, rather than protease inhibition [2].

Head-to-Head Quantitative Evidence for N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide (via BC-11)


uPA Inhibitory Selectivity Profile: BC-11 vs. Classical Serine Protease Inhibitors

BC-11 hydrobromide, the biologically evaluated salt of the target compound, demonstrated selective uPA inhibition (IC50 = 8.2 µM) with no detectable activity against eight other related enzymes, in contrast to broad-spectrum serine protease inhibitors like aprotinin or camostat which inhibit plasmin, thrombin, and trypsin . UK-122, a more potent uPA inhibitor (IC50 = 0.2 µM), also shows high selectivity against tPA and plasmin (IC50 > 100 µM), providing a cross-study benchmark .

uPA Inhibition Serine Protease Selectivity Clot Lysis Assay

Covalent TMPRSS2 Inhibition: BC-11 vs. Nafamostat/Camostat

BC-11 acts as a covalent TMPRSS2 inhibitor (IC50 = 1.44 µM in vitro) via its boronic acid warhead, offering a distinct mechanism from the reversible inhibitors camostat and nafamostat, which failed in COVID-19 clinical trials partly due to short plasma half-lives [1]. BC-11 showed modest inhibition of SARS-CoV-2 (omicron) spike pseudotyped particle entry (EC50 = 66 µM), and combination with the spike inhibitor AHN 1-055 produced a synergistic antiviral effect superior to either agent alone [1].

TMPRSS2 SARS-CoV-2 Entry Covalent Inhibitor

Cytotoxic Potency Against Triple-Negative Breast Cancer Cells: BC-11 vs. Standard Chemotherapeutics

BC-11 hydrobromide exhibits cytotoxicity against triple-negative MDA-MB-231 breast cancer cells with an ED50 of 117 µM at 72 hours, accompanied by cell cycle perturbation [1]. While standard chemotherapeutics like doxorubicin typically achieve IC50 values in the sub-micromolar range in this cell line, BC-11's activity is mechanistically linked to uPA pathway modulation rather than DNA damage, suggesting potential utility in uPA-overexpressing, chemotherapy-resistant contexts [1].

Triple-Negative Breast Cancer Cytotoxicity MDA-MB-231

Chemical Synthesizability and Cost-Effectiveness vs. Complex uPA Inhibitors

The synthesis of N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide proceeds via a single-step nucleophilic substitution between commercially available N-(2-hydroxyethyl)piperazine and benzhydryl bromide under basic conditions, yielding the free base in high purity . Its conversion to BC-11 hydrobromide (a boronic acid derivative) is also straightforward. This contrasts with structurally complex uPA inhibitors such as UK-122 (a 4-oxazolidinone analogue requiring multi-step synthesis) or peptidomimetic inhibitors, providing significant advantages in scalability and cost for large-scale screening campaigns .

Synthetic Accessibility Benzhydrylpiperazine Boronic Acid Warhead

Optimal Use Cases for Procuring N-Benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide (BC-11)


Mechanistic Dissection of uPA-Driven Fibrinolysis Without Off-Target Coagulation Effects

In assays measuring clot lysis, BC-11 inhibits uPA-mediated fibrinolysis (IC50 = 8.2 µM) without affecting clot formation or related serine proteases (e.g., tPA, plasmin, thrombin) [Section3-REFS-1]. This enables researchers to attribute fibrinolytic modulation specifically to uPA, a task not achievable with broad-spectrum antifibrinolytics like aprotinin or tranexamic acid, which target multiple proteases. Procurement is justified when experimental design requires clean dissection of uPA-dependent pathways in coagulation biology.

Development of Long-Acting Covalent TMPRSS2 Inhibitors for Antiviral Research

BC-11's covalent inhibition of TMPRSS2 (IC50 = 1.44 µM) through a boronic acid warhead establishes it as a lead-like fragment for optimizing sustained target engagement [Section3-REFS-1]. Unlike reversible inhibitors camostat and nafamostat, which suffer from rapid washout and clinical failure in COVID-19, BC-11 provides a scaffold for iterative medicinal chemistry aimed at improving potency while retaining covalent binding. Ideal for labs focused on pan-coronavirus entry inhibitor development.

Validation of uPA as a Target in Chemotherapy-Resistant Triple-Negative Breast Cancer

BC-11 induces cell cycle perturbation and cytotoxicity in MDA-MB-231 triple-negative breast cancer cells with an ED50 of 117 µM at 72 h [Section3-REFS-1]. While its potency is lower than standard cytotoxic chemotherapies, its distinct uPA-mediated mechanism makes it a valuable chemical probe for studying uPA-dependent tumor invasion and for combination studies seeking to overcome doxorubicin resistance. Research groups investigating the uPA/uPAR axis in metastasis should source this compound for in vitro proof-of-concept experiments.

Cost-Efficient Lead Optimization Through Modular Benzhydrylpiperazine Chemistry

The one-step synthesis of the parent free base from inexpensive starting materials provides a highly accessible platform for generating focused compound libraries [Section3-REFS-1]. Medicinal chemistry teams can procure the base intermediate in bulk and rapidly diversify by varying the benzhydryl substituent, hydroxyethyl chain, or carboxamide linkage, dramatically reducing the time and cost of SAR studies compared to multi-step peptidomimetic uPA inhibitor programs. This positions the compound as a practical 'privileged scaffold' for academic and industrial hit-to-lead campaigns.

Quote Request

Request a Quote for N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.